Differentiation via Ring Saturation State: Dihydroimidazole Core versus Aromatic Imidazole-5-Carboxylic Acid
4,5-Dihydro-1H-imidazole-5-carboxylic acid possesses a partially saturated imidazoline ring (C4H6N2O2, MW 114.10 g/mol, exact mass 114.04300) compared to the fully aromatic imidazole-5-carboxylic acid (C4H4N2O2, MW 112.09 g/mol, exact mass 112.02728) [1]. The structural distinction lies in the presence of two additional hydrogen atoms at the 4- and 5-positions of the dihydroimidazole ring, altering hybridization at C4 and C5 from sp² to sp³ character and modifying ring geometry, basicity, and hydrogen-bonding capacity. While no direct head-to-head comparative biological or catalytic data are publicly available for the parent compound itself, studies on structurally analogous imidazole-5-carboxylic acid derivatives bearing 4-position alkyl, alkenyl, and hydroxyalkyl substituents have demonstrated that modifications to the imidazole ring saturation state and substitution pattern produce quantifiable differences in angiotensin II receptor antagonistic activity [2].
| Evidence Dimension | Structural and molecular parameters differentiating saturation state |
|---|---|
| Target Compound Data | C4H6N2O2; MW 114.10 g/mol; exact mass 114.04300; imidazoline ring (partially saturated); PSA 61.69 Ų [1] |
| Comparator Or Baseline | Imidazole-5-carboxylic acid: C4H4N2O2; MW 112.09 g/mol; exact mass 112.02728; aromatic imidazole ring (fully unsaturated) |
| Quantified Difference | Molecular weight difference: +2.01 g/mol; exact mass difference: +2.01572; saturation difference: two additional hydrogen atoms at C4 and C5 positions; hybridization change from sp² to sp³ |
| Conditions | Theoretical structural comparison based on molecular formulas and ring oxidation states; no direct experimental head-to-head data located for the parent compound |
Why This Matters
The altered ring saturation state and conformational flexibility of the dihydroimidazole scaffold provide a distinct pharmacophore geometry and reactivity profile that cannot be achieved with aromatic imidazole analogs, making this compound essential for projects requiring a 4,5-dihydroimidazole core bearing a carboxylic acid handle.
- [1] Chemsrc. 4,5-dihydro-1H-imidazole-5-carboxylic acid. CAS 175210-28-3. Exact Mass: 114.04300; PSA: 61.69000; Molecular Formula: C4H6N2O2; Molecular Weight: 114.10300. View Source
- [2] Yanagisawa H, et al. Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. J Med Chem. 1996;39(1):323-338. View Source
